molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Cat. No. B2871875
M. Wt: 234.215
InChI Key: LMCGOWGCTGIZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine” is a compound that contains a pyrazole nucleus. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Redox-Denitration Reactions

Compounds containing pyrazole and pyridine rings, like "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine," are of interest in redox chemistry, particularly in redox-denitration reactions. For instance, studies have shown that certain nitroaromatic compounds can undergo transformations leading to the reduction of nitro groups and changes in oxidation states of other functional groups within the molecule. This property could be leveraged for the synthesis of complex molecules and in the detoxification of nitroaromatic pollutants (Rees & Tsoi, 2000).

Synthesis of Heterocyclic Compounds

The structural framework of "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine" suggests its utility in the synthesis of new heterocyclic compounds. Research into similar molecules has led to the development of new pyrazolopyridines and pyrazolopyridothienopyrimidines, showcasing the versatility of pyrazole and pyridine derivatives in constructing complex heterocycles. These compounds have potential applications in materials science and as pharmacophores in drug discovery (Ghattas et al., 2003).

Inhibition of Catechol-O-Methyltransferase (COMT)

Pyrazole-pyridine compounds have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Such inhibitors have therapeutic potential in the treatment of disorders like Parkinson's disease, suggesting that "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine" could be a candidate for the development of novel COMT inhibitors (Kiss et al., 2010).

Corrosion Inhibition

Research into pyrazolo-pyridine derivatives has also highlighted their potential as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. This application is crucial for extending the lifespan of industrial equipment and infrastructure, indicating that compounds like "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine" could be valuable in the development of new materials for corrosion protection (Dohare et al., 2018).

Catalysis

Compounds with pyrazole and pyridine moieties are involved in catalytic processes, including the activation and transformation of small molecules. Their involvement in forming complexes with metals can facilitate various catalytic reactions, highlighting another area of application for "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine" in synthetic and industrial chemistry (Han et al., 2009).

properties

IUPAC Name

3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGOWGCTGIZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

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